2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone
CAS No.: 852940-48-8
Cat. No.: VC18276222
Molecular Formula: C16H12F2N2O
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852940-48-8 |
|---|---|
| Molecular Formula | C16H12F2N2O |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | 2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethanone |
| Standard InChI | InChI=1S/C16H12F2N2O/c17-16(18)20-13-9-5-4-8-12(13)19-15(20)10-14(21)11-6-2-1-3-7-11/h1-9,16H,10H2 |
| Standard InChI Key | PKBSVDFYTLCLJU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2C(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone, reflects its key functional groups:
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Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
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Difluoromethyl substituent: A -CF₂H group at the 1-position of the benzimidazole ring.
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Phenylethanone side chain: A ketone-linked phenyl group at the 2-position.
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS No. | 852940-48-8 |
| Molecular Formula | C₁₆H₁₂F₂N₂O |
| Molecular Weight | 286.28 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2C(F)F |
| InChIKey | PKBSVDFYTLCLJU-UHFFFAOYSA-N |
The difluoromethyl group enhances metabolic stability and lipophilicity, while the phenylethanone moiety introduces potential hydrogen-bonding interactions .
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone involves multi-step reactions, typically including:
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Benzimidazole Formation: Condensation of 1,2-phenylenediamine with a carbonyl source under acidic conditions .
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Difluoromethylation: Introduction of the -CF₂H group using chlorodifluoromethane (ClCF₂H) and alkali, as demonstrated in scalable protocols for related benzimidazoles .
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Phenylethanone Coupling: Alkylation or acylation reactions to attach the phenylethanone side chain .
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Benzimidazole cyclization | HCl, reflux, 12–24 hours |
| 2 | Difluoromethylation | ClCF₂H, NaOH, 0–5°C |
| 3 | Ethanone functionalization | Phenylacetyl chloride, DMF, 80°C |
Yield optimization remains challenging due to steric hindrance from the difluoromethyl group and the need for precise temperature control .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in water (≤0.1 mg/mL at 25°C); soluble in DMSO, DMF, and dichloromethane .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ketone and imidazole groups .
Spectroscopic Data
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¹H NMR: Signals at δ 7.6–8.0 ppm (aromatic protons), δ 6.8–7.2 ppm (difluoromethyl -CF₂H), and δ 2.8–3.2 ppm (methylene -CH₂-CO-) .
Future Research Directions
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